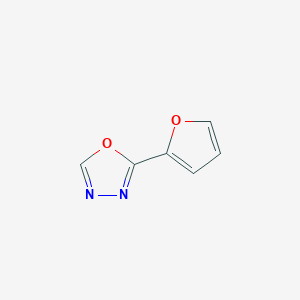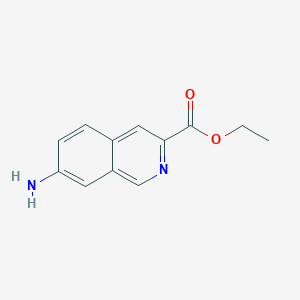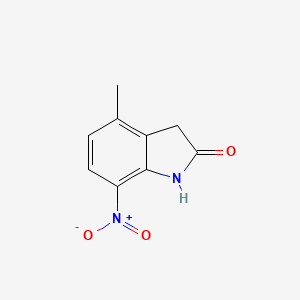
2,5,6-Trichloro-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trichloro-N-methylnicotinamide: is a chemical compound with the molecular formula C₇H₅Cl₃N₂O and a molecular weight of 239.49 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the nicotinamide ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloro-N-methylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of nicotinamide with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2, 5, and 6 positions on the nicotinamide ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to handle chlorine gas safely. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,6-Trichloro-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5,6-Trichloro-N-methylnicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 2,5,6-Trichloro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-Chloro-N-methylnicotinamide: This compound has only one chlorine atom and exhibits different reactivity and properties compared to 2,5,6-Trichloro-N-methylnicotinamide.
2,5,6-Trichloro-N-ethyl-N-methylnicotinamide: This derivative has an additional ethyl group, which alters its chemical behavior and applications.
Uniqueness: Its structure allows for selective interactions with various molecular targets, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C7H5Cl3N2O |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
2,5,6-trichloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H5Cl3N2O/c1-11-7(13)3-2-4(8)6(10)12-5(3)9/h2H,1H3,(H,11,13) |
InChI-Schlüssel |
RAUXHBFXVQQVBA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)

![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)






![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)


![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
